molecular formula C9H11N5O6 B12618576 N,N-Diethyl-2,4,6-trinitropyridin-3-amine CAS No. 920502-86-9

N,N-Diethyl-2,4,6-trinitropyridin-3-amine

Cat. No.: B12618576
CAS No.: 920502-86-9
M. Wt: 285.21 g/mol
InChI Key: VBDVWTWYHSNTJL-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups attached to a pyridine ring, along with a diethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the diethylamine group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The subsequent introduction of the diethylamine group can be achieved through a nucleophilic substitution reaction using diethylamine and a suitable leaving group on the nitrated pyridine intermediate.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The diethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Diethylamine with a halogenated pyridine derivative.

Major Products Formed

    Oxidation: Formation of more highly oxidized nitro derivatives.

    Reduction: Formation of N,N-Diethyl-2,4,6-triaminopyridin-3-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-2,4,6-trinitropyridin-3-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although detailed studies are still ongoing.

    Industry: Utilized in the development of materials with specific properties, such as explosives or dyes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and diethylamine groups. The nitro groups can participate in redox reactions, while the diethylamine group can form hydrogen bonds or engage in nucleophilic interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3,5-dinitropyridin-4-amine
  • N,N-Diethyl-2,4-dinitropyridin-3-amine
  • N,N-Diethyl-2,6-dinitropyridin-3-amine

Uniqueness

N,N-Diethyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of three nitro groups at specific positions on the pyridine ring, which imparts distinct chemical reactivity and potential applications compared to its dinitro analogs. The specific arrangement of nitro groups influences its electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

920502-86-9

Molecular Formula

C9H11N5O6

Molecular Weight

285.21 g/mol

IUPAC Name

N,N-diethyl-2,4,6-trinitropyridin-3-amine

InChI

InChI=1S/C9H11N5O6/c1-3-11(4-2)8-6(12(15)16)5-7(13(17)18)10-9(8)14(19)20/h5H,3-4H2,1-2H3

InChI Key

VBDVWTWYHSNTJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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